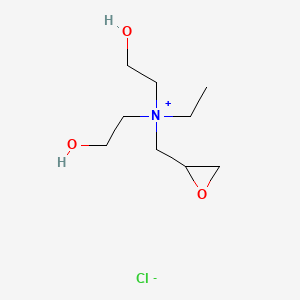
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₃. It is known for its unique chemical structure, which includes an epoxy group, making it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride typically involves the reaction of epichlorohydrin with diethanolamine, followed by quaternization with ethyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of epichlorohydrin and diethanolamine.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified through distillation or crystallization to remove impurities.
化学反应分析
Types of Reactions
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
科学研究应用
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of surfactants, coatings, and adhesives.
作用机制
The mechanism of action of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride involves its interaction with various molecular targets:
Epoxide Group: The reactive epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification.
Quaternary Ammonium Group: This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- (2,3-Epoxypropyl)trimethylammonium chloride
- (2,3-Epoxypropyl)dimethylbenzylammonium chloride
Uniqueness
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group, which provides both reactivity and antimicrobial properties. This makes it more versatile compared to similar compounds that may lack one of these functional groups .
属性
CAS 编号 |
94213-21-5 |
|---|---|
分子式 |
C9H20ClNO3 |
分子量 |
225.71 g/mol |
IUPAC 名称 |
ethyl-bis(2-hydroxyethyl)-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-2-10(3-5-11,4-6-12)7-9-8-13-9;/h9,11-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CYZBTLOUSPYJHS-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CCO)(CCO)CC1CO1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
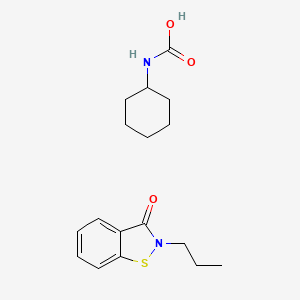
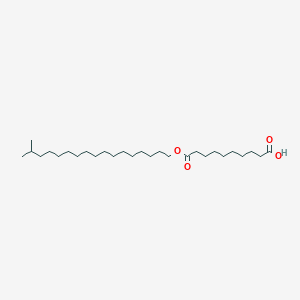
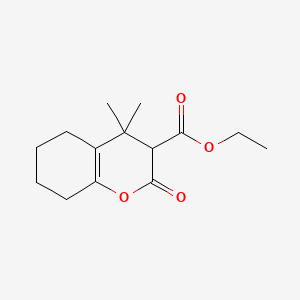
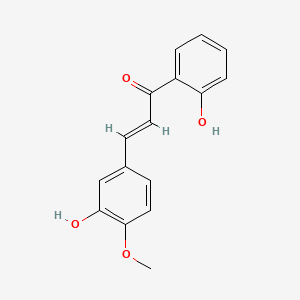
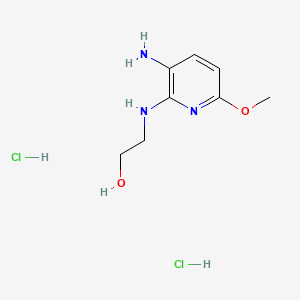
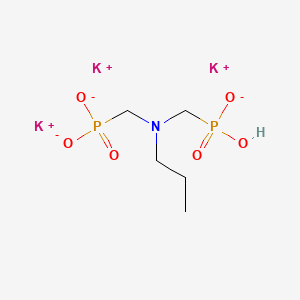
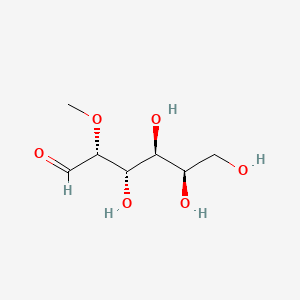

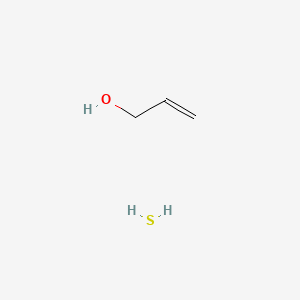

![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
